

Isotopic Purity of Azelastine-13C,d3: A Technical Guide

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Compound of Interest		
Compound Name:	Azelastine-13C,d3	
Cat. No.:	B1146578	Get Quote

This technical guide provides an in-depth analysis of the isotopic purity of **Azelastine-13C,d3**, a crucial internal standard for quantitative bioanalytical studies. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of isotopic purity, methods for its determination, and presents a detailed experimental protocol.

Introduction to Isotopic Purity in Internal Standards

Isotopically labeled compounds, such as **Azelastine-13C,d3**, are the gold standard for internal standards in quantitative mass spectrometry-based assays.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer.[2]

The isotopic purity of an internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative results. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities in the form of unlabeled analyte or molecules with incomplete labeling can interfere with the accurate measurement of the analyte of interest, leading to biased results.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available **Azelastine-13C,d3** is typically high, often exceeding 99%. However, the exact isotopic distribution and purity should always be confirmed



from the Certificate of Analysis (CoA) provided by the supplier. The data presented below is a representative example of what might be found on a CoA.

Table 1: Representative Isotopic Purity and Distribution of Azelastine-13C,d3

Species	Molecular Formula	Theoretical Mass (Da)	Measured Relative Abundance (%)
Unlabeled Azelastine	C22H24ClN3O	381.1612	< 0.1
Azelastine-d3	C22H21D3CIN3O	384.1800	< 0.5
Azelastine-13C	¹³ CC ₂₁ H ₂₄ ClN ₃ O	382.1645	< 0.5
Azelastine-13C,d3	¹³ CC ₂₁ H ₂₁ D ₃ CIN ₃ O	385.1834	> 99.0

Table 2: Key Specifications for Azelastine-13C,d3 Internal Standard

Parameter	Specification	Method of Analysis
Chemical Purity	≥ 98%	HPLC, LC-MS
Isotopic Purity	\geq 99% for ¹³ C and D	Mass Spectrometry
Isotopic Enrichment	≥ 99 atom % ¹³ C; ≥ 98 atom % D	Mass Spectrometry

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of **Azelastine-13C,d3** is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[2][3]

Sample Preparation

Proper sample preparation is crucial for accurate analysis.



- Standard Solution Preparation: Prepare a stock solution of **Azelastine-13C,d3** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Working Solution: Dilute the stock solution to a working concentration of 1 μ g/mL using the same solvent.
- Unlabeled Azelastine Standard: Prepare a separate 1 μ g/mL solution of unlabeled Azelastine to serve as a reference.

LC-MS/MS Method

The following is a typical LC-MS/MS method that can be adapted for the analysis.[4][5][6]

Table 3: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

Table 4: Mass Spectrometry Parameters (Positive ESI Mode)



Parameter	Setting
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Scan Mode	Full Scan (m/z 380-390) and Product Ion Scan
Precursor Ion (for MS/MS)	385.2
Collision Energy	20-40 eV (optimize for characteristic fragment ions)

Data Analysis and Isotopic Purity Calculation

- Acquire Mass Spectra: Inject the prepared solutions of unlabeled Azelastine and Azelastine 13C,d3 into the LC-MS system and acquire the full scan mass spectra.
- Identify Isotopic Peaks: In the spectrum of **Azelastine-13C,d3**, identify the peak corresponding to the desired labeled molecule (m/z 385.2 for [M+H]⁺) and any peaks corresponding to isotopic impurities (e.g., m/z 382.2 for unlabeled Azelastine).
- Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues.

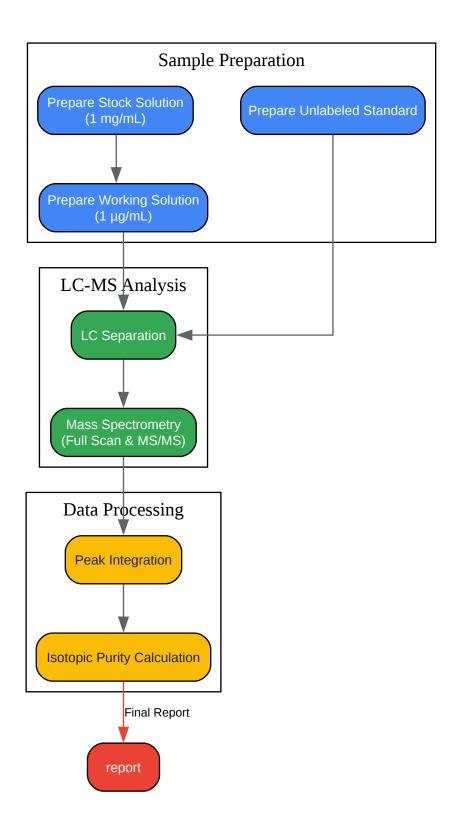
Isotopic Purity (%) = [(Area of 13 C,d 3 peak) / (Sum of areas of all Azelastine-related peaks)] x 100

Visualizations



Experimental Workflow

The following diagram illustrates the workflow for determining the isotopic purity of **Azelastine-13C,d3**.





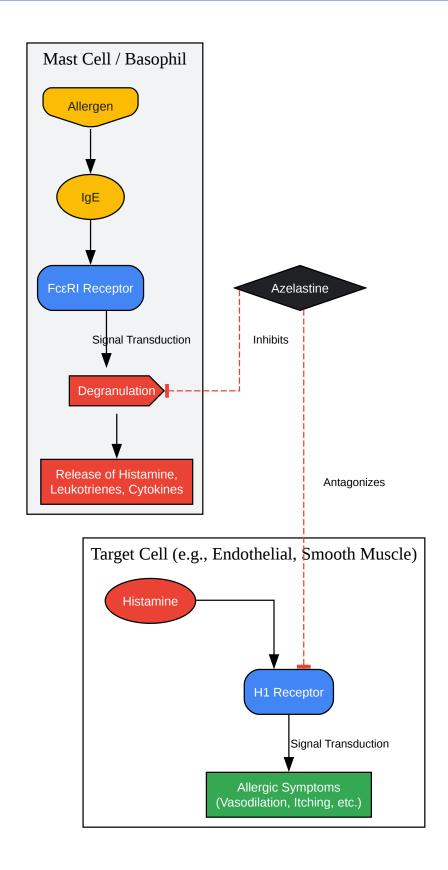
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Caption: Workflow for Isotopic Purity Determination.

Azelastine Signaling Pathway

Azelastine primarily acts as a potent H1 receptor antagonist, but also exhibits other antiinflammatory effects.[4] The following diagram depicts the key signaling pathways inhibited by Azelastine.





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Caption: Azelastine's Dual Mechanism of Action.



Conclusion

The isotopic purity of **Azelastine-13C,d3** is a paramount parameter for ensuring the accuracy and reliability of bioanalytical methods. This guide has provided a comprehensive overview of the importance of isotopic purity, representative quantitative data, and a detailed experimental protocol for its determination using LC-MS. The provided visualizations of the experimental workflow and the signaling pathway of Azelastine offer a clear and concise understanding of these complex processes. Researchers and scientists are encouraged to use this guide as a resource for their work with **Azelastine-13C,d3** and to always refer to the supplier-specific Certificate of Analysis for the most accurate data.

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